molecular formula C24H36INO B010518 QHGIPKXRRAGDMI-UHFFFAOYSA-M CAS No. 102571-24-4

QHGIPKXRRAGDMI-UHFFFAOYSA-M

Katalognummer: B010518
CAS-Nummer: 102571-24-4
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: QHGIPKXRRAGDMI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is a quaternary ammonium compound with the molecular formula C24H36NOI. It is known for its unique structure, which includes a diisopropylammonium group and a diphenylpropoxyethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide typically involves the alkylation of diisopropylamine with 2-(3,3-diphenylpropoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation and crystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium chloride or bromide.

    Oxidation Reactions: Formation of corresponding oxides.

    Reduction Reactions: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. It can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and ion channels sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

102571-24-4

Molekularformel

C24H36INO

Molekulargewicht

481.5 g/mol

IUPAC-Name

2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide

InChI

InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

QHGIPKXRRAGDMI-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

Kanonische SMILES

CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

Synonyme

2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.